Azetidine, 3-fluoro-2-methyl-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, characterized by the presence of a fluorine atom and a methyl group at specific positions on the ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 3-fluoro-2-methyl-, (2S,3S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the ring-closing reaction of a suitable amino alcohol or amino halide precursor. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azetidines, including azetidine, 3-fluoro-2-methyl-, (2S,3S)-, may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of azetidine, 3-fluoro-2-methyl-, (2S,3S)- is primarily driven by its ring strain and the presence of the fluorine atom. The ring strain facilitates various chemical reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The compound may interact with specific molecular targets and pathways, depending on its application .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
Azetidine, 3-fluoro-2-methyl-, (2S,3S)- is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
2231664-74-5 |
---|---|
Molecular Formula |
C4H8FN |
Molecular Weight |
89.11 g/mol |
IUPAC Name |
(2S,3S)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
UXEHOOOMCCXWNZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1)F |
Canonical SMILES |
CC1C(CN1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.